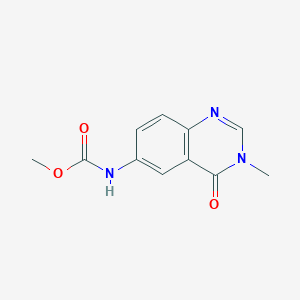

methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

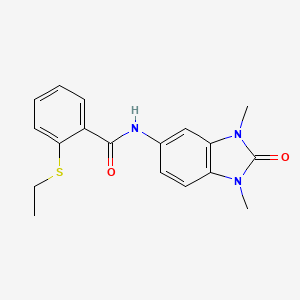

Methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate represents a class of organic compounds known for their diverse chemical and biological properties. These compounds are of significant interest in the field of medicinal chemistry and material science due to their structural complexity and potential applications.

Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, including the formation of quinazoline derivatives followed by carbamate linkage. An example is the thermal reaction of thiazoloquinoline diones, leading to different quinazolinone products depending on the substituents present (Mrkvička et al., 2008). Copper-catalyzed oxidative coupling has also been employed for synthesizing quinazolinic carbamates, demonstrating the versatility of methods available for these compounds' formation (Yang et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazolinyl carbamates is characterized by the presence of a quinazoline core attached to a carbamate group. Structural analyses, including X-ray diffraction, have revealed detailed insights into the crystal and molecular structure, providing a basis for understanding the compound's reactivity and interaction capabilities (Rajnikant et al., 2001).

Chemical Reactions and Properties

Quinazolinyl carbamates undergo various chemical reactions, including electrophilic substitutions, ring closure, and coupling reactions, to yield a wide range of derivatives with diverse chemical properties. These reactions are pivotal for modifying the compound's functional groups, enhancing its application scope (Hermecz et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Geesi et al., 2020).

科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives, including compounds similar to "methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate," have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been found in more than 200 naturally occurring alkaloids and have been synthesized for various bioactive properties. Their stability and versatility allow for the introduction of numerous bioactive moieties, leading to the creation of potential medicinal agents with antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Applications in Optoelectronic Materials

Beyond their medicinal applications, quinazoline derivatives have also been extensively researched for their use in optoelectronic materials. These compounds are integral in the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline and pyrimidine rings in the scaffold of luminescent molecules highlight their significance in photo- and electroluminescence applications. Incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, demonstrating the vast potential of quinazoline derivatives in this field (Lipunova et al., 2018).

Anticancer Drug Development

A significant area of application for quinazoline derivatives is in anticancer drug development. These compounds have shown a wide range of biological properties, including acting as potent inhibitors of EGFR, which is crucial for cancer treatment. The structural diversity observed in patented quinazoline compounds reflects their vast applications and promising field in the development of novel anticancer drugs (Ravez et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-14-6-12-9-4-3-7(13-11(16)17-2)5-8(9)10(14)15/h3-6H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBHYZQFHMWHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamic acid, methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)